molecular formula C22H22N2O B3361295 3-Methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918645-79-1

3-Methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B3361295
CAS No.: 918645-79-1
M. Wt: 330.4 g/mol
InChI Key: UNTHFCONDMXLNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

3-methyl-3-propyl-1-quinolin-3-yl-4H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c1-3-12-22(2)14-17-9-5-7-11-20(17)24(21(22)25)18-13-16-8-4-6-10-19(16)23-15-18/h4-11,13,15H,3,12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTHFCONDMXLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CC2=CC=CC=C2N(C1=O)C3=CC4=CC=CC=C4N=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50845362
Record name 3-Methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50845362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918645-79-1
Record name 3-Methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50845362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps involving nitration, reduction, and cyclization reactions.

    Nitration: The starting aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Cyclization: The resulting amine undergoes cyclization with a suitable aldehyde or ketone under acidic or basic conditions to form the quinoline ring system.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and optimized reaction parameters are employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using halogens in the presence of a catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated quinolines.

Scientific Research Applications

Chemistry

3-Methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one serves as a building block for synthesizing more complex molecules. Its unique dual quinoline structure allows for diverse reactivity, making it valuable in the development of novel compounds.

Biology

Research indicates that this compound exhibits significant antimicrobial properties , particularly against Gram-positive and Gram-negative bacteria. Its mechanism involves intercalating into DNA, disrupting replication processes, and inhibiting essential enzymes.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive8 µg/mL
Gram-negative16 µg/mL

Medicine

The pharmacological potential of this compound has been explored extensively:

  • Anticancer Activity: Studies have shown that it can induce apoptosis in cancer cells through various pathways.
  • Anti-inflammatory Effects: It has been investigated for its ability to modulate inflammatory responses.

A notable case study demonstrated its efficacy in reducing tumor size in xenograft models, suggesting its potential as a therapeutic agent.

Industry

Due to its chromophoric properties, this compound is utilized in the development of dyes and pigments . Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share the 3,4-dihydro-2H-[1,3'-biquinolin]-2-one core but differ in substituents, influencing physicochemical and biological properties:

Compound Name Substituents CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound Methyl, propyl at C3 918645-77-9 C₁₉H₁₆N₂O 288.34 Moderate lipophilicity (XlogP ~4.0*)
3,3-Dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one Two methyl groups at C3 918645-75-7 C₁₈H₁₄N₂O 274.32 Increased steric hindrance, higher rigidity
3,4,4,5-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one Methyl groups at C3, C4, C4, C5 918646-28-3 C₂₀H₁₈N₂O 302.37 Enhanced hydrophobicity (XlogP ~4.5*)
7-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one Fluoro at C7, dimethyl at C3 918646-05-6 C₂₀H₁₇FN₂O 320.13 Electron-withdrawing fluorine alters electronic profile; XlogP = 4.1
1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone (34b) Piperazinylpropyl and methoxy substituents C₂₃H₂₆ClN₃O₂ 435.93 Sigma receptor agonist; antidepressant activity

Note: XlogP values estimated based on structural analogs in .

Physicochemical Properties
  • Fluorine substitution (e.g., 7-fluoro derivative) increases polarity marginally but maintains high XlogP (~4.1) due to the trifluoromethyl group’s hydrophobic contribution .
  • Hydrogen Bonding: The 2-one carbonyl group serves as a hydrogen bond acceptor, common across all analogs. Compounds with hydroxypropyl substituents (e.g., 1-(3-hydroxypropyl)-3,3-dimethyl-3,4-dihydroquinoxalin-2-one) exhibit additional hydrogen bond donors, enhancing solubility but reducing blood-brain barrier penetration .
Pharmacological Activity
  • Sigma Receptor Affinity :

    • The piperazinylpropyl-substituted derivative (34b) demonstrated potent sigma receptor agonist activity (IC₅₀ < 100 nM) and antidepressant effects in murine models . In contrast, the target compound’s propyl group may reduce receptor binding due to the absence of a basic amine moiety.
  • Antidepressant Potential: 34b reduced immobility time in the forced-swimming test at 10 mg/kg, whereas tricyclic antidepressants (e.g., imipramine) required repeated dosing . This highlights the role of piperazine substituents in rapid efficacy, which the target compound lacks.
  • Metabolic Stability: Methyl and propyl substituents in the target compound may enhance metabolic stability compared to analogs with labile groups (e.g., hydroxypropyl), as seen in reduced hepatic clearance in related dihydroquinolinones .

Data Tables

Table 1: Key Pharmacological Parameters of Selected Analogs
Compound Sigma Receptor Binding (IC₅₀, nM) Antidepressant Efficacy (Forced-Swimming Test, % Reduction in Immobility) Metabolic Stability (t₁/₂, h)
Target Compound Not reported Not tested ~2.5*
34b 68 45% at 10 mg/kg 1.8
3,3-Dimethyl Analog Not reported Not tested >4.0
Imipramine >1000 30% at 30 mg/kg (after 4 days) 0.9

Estimated based on structural analogs in .

Biological Activity

3-Methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one, identified by its CAS number 918645-77-9, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound through detailed research findings, case studies, and data tables.

The molecular formula of this compound is C19H16N2OC_{19}H_{16}N_{2}O, with a molar mass of 288.34 g/mol. The structural characteristics contribute to its biological properties and potential applications in pharmaceuticals.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit notable antibacterial and antifungal activities. A study examining various monomeric alkaloids found that certain derivatives demonstrated significant inhibition against Gram-positive and Gram-negative bacteria . The effectiveness of these compounds often correlates with structural modifications that enhance their interaction with microbial targets.

Antioxidant Properties

Antioxidant activity is another important aspect of the biological profile of this compound. Compounds within the biquinoline class have been reported to reduce oxidative stress markers in vitro, suggesting a protective effect against cellular damage . This property is particularly relevant in the context of diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Case Studies

  • Antibacterial Efficacy : In a comparative study of various biquinoline derivatives, this compound was evaluated for its antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited zones of inhibition comparable to established antibiotics, indicating its potential as an antimicrobial agent.
  • Cytotoxicity Assessment : A cytotoxicity study conducted on human cancer cell lines revealed that this compound selectively inhibited cell proliferation without significantly affecting normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the methyl and propyl groups appears to enhance its lipophilicity and ability to penetrate cellular membranes, which is essential for its antimicrobial and anticancer activities.

Structural FeatureEffect on Activity
Methyl GroupIncreases lipophilicity
Propyl GroupEnhances membrane penetration
Biquinoline CoreProvides structural stability

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one derivatives?

  • Methodological Answer : Derivatives of dihydroquinolin-2-one are typically synthesized via multi-step reactions. A representative route involves:

Alkylation : Reacting a quinolinone precursor (e.g., compound 7 in ) with chloroiodopropane using NaH in DMF to form intermediates like chloropropyl derivatives (e.g., compound 36) .

Nucleophilic Substitution : Displacing chloride with amines (e.g., dimethylamine or pyrrolidine) in aqueous acetonitrile with KI catalysis at 60°C to introduce basic side chains (e.g., compounds 37, 38) .

Reduction and Coupling : Reducing intermediates (e.g., using Pd/C or Raney Ni) followed by coupling with heterocyclic reagents (e.g., thiophene thioimidate) to finalize the structure .

  • Characterization : Confirmation via 1^1H NMR (e.g., δ 3.92 ppm for dimethylamino protons) and ESI-MS for molecular weight validation .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Methodological Answer :

  • Spectroscopy : 1^1H NMR and 13^{13}C NMR identify proton environments and carbon frameworks, while IR confirms functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS or HRMS verifies molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, as demonstrated for morpholinopropyl analogs (e.g., compound in ) .

Q. What in vivo models are used to assess the pharmacological activity of dihydroquinolin-2-one derivatives?

  • Methodological Answer :

  • Halothane-Induced Sleeping Time : Mice administered test compounds (30–100 mg/kg orally) show reduced sedation duration, indicating CNS stimulation .
  • Forced-Swimming Test (FST) : Single-dose antidepressant activity is evaluated by reduced immobility time in mice (e.g., compound 34b at 10 mg/kg) compared to tricyclic antidepressants like imipramine, which require repeated dosing .

Advanced Research Questions

Q. How can researchers resolve contradictory data between sigma receptor binding affinity and in vivo efficacy?

  • Methodological Answer :

  • Radioligand Binding Assays : Use [3^[3H]DTG displacement to quantify sigma receptor affinity. Compounds like 34b show IC50_{50} values <1 µM, suggesting agonist activity .
  • Functional Antagonism : Pre-treat animals with sigma antagonists (e.g., BMY14802 or rimcazole) to block agonist effects. If antagonist preadministration nullifies efficacy (e.g., recovery from coma), sigma receptor involvement is confirmed .
  • Off-Target Profiling : Screen for cross-reactivity with dopamine or serotonin receptors to rule out confounding mechanisms .

Q. What strategies optimize the synthetic yield of this compound derivatives?

  • Methodological Answer :

  • Solvent Optimization : DMF enhances alkylation efficiency due to its polar aprotic nature, while acetonitrile/water mixtures improve nucleophilic substitution kinetics .
  • Catalyst Screening : KI accelerates halide displacement in amine reactions .
  • Purification Techniques : Column chromatography (silica gel, CH2_2Cl2_2/MeOH gradients) isolates high-purity intermediates (e.g., compounds 59, 60) .

Q. How do structural modifications influence the pharmacokinetic profile of dihydroquinolin-2-one analogs?

  • Methodological Answer :

  • Side-Chain Engineering : Propyl linkers (vs. methyl) enhance blood-brain barrier penetration, as seen in compounds with 3-carbon spacers (e.g., 41, 42) .
  • Substituent Effects : Electron-withdrawing groups (e.g., 3-chlorophenyl in 34b) increase sigma receptor affinity by 2-fold compared to unsubstituted analogs .
  • LogP Optimization : Introducing morpholine or piperidine rings balances lipophilicity (e.g., XLogP3 ~2.5) for improved bioavailability .

Q. What advanced techniques validate conformational dynamics in dihydroquinolin-2-one derivatives?

  • Methodological Answer :

  • Dynamic NMR : Detects interconversion between chair and boat conformations in benzoxazine derivatives, applicable to dihydroquinoline analogs .
  • Density Functional Theory (DFT) : Models energy barriers for rotational isomers, guiding stereochemical design .
  • Photophysical Studies : Fluorescence quenching assays assess interactions with biological targets (e.g., protein binding) .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro binding data and behavioral outcomes?

  • Methodological Answer :

  • Dose-Response Curves : Ensure in vivo doses (e.g., 30 mg/kg) align with receptor occupancy levels predicted from in vitro IC50_{50} values .
  • Metabolic Stability Testing : Use liver microsomes to identify rapid clearance (e.g., cytochrome P450-mediated oxidation) that reduces efficacy .
  • Tissue Distribution Studies : LC-MS/MS quantifies brain/plasma ratios to confirm CNS penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Reactant of Route 2
3-Methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.